7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran
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Overview
Description
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Nitration: The nitro group can be introduced through nitration of the benzofuran ring using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting the appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofurans.
Scientific Research Applications
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and dioxolane groups can modulate the compound’s lipophilicity and bioavailability, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: A related compound with a similar dioxolane ring but lacking the methoxy and nitro groups.
4-Nitrobenzofuran: A compound with a nitro group on the benzofuran ring but lacking the methoxy and dioxolane groups.
7-Methoxybenzofuran: A compound with a methoxy group on the benzofuran ring but lacking the nitro and dioxolane groups.
Uniqueness
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitrobenzofuran is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
652158-93-5 |
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Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-4-nitro-1-benzofuran |
InChI |
InChI=1S/C13H13NO6/c1-13(18-5-6-19-13)11-7-8-9(14(15)16)3-4-10(17-2)12(8)20-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
PJWHDKXFXMCIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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